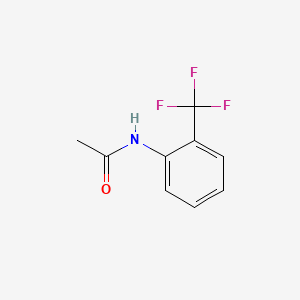

N-(2-(Trifluoromethyl)phenyl)acetamide

Description

Significance in Contemporary Chemical and Pharmaceutical Sciences

The N-(substituted phenyl)acetamide scaffold itself is a core structure in a variety of biologically active molecules, including known protease inhibitors. iucr.org Consequently, N-(2-(Trifluoromethyl)phenyl)acetamide serves as a valuable intermediate and building block in the synthesis of more complex, high-value molecules. bldpharm.com Research has demonstrated that derivatives of this compound show significant potential in therapeutic applications. For instance, N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide was discovered to be a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutant, a target for treating Acute Myeloid Leukemia. nih.gov This highlights the value of the this compound core in designing targeted therapies. nih.gov Beyond medicine, fluorinated compounds are also pivotal in the development of modern agrochemicals, suggesting a broader utility for this class of molecules. researchgate.net

Historical Context of Research on Fluorinated Anilides and Acetamides

The study of fluorinated organic compounds has evolved into a major field of research. The deliberate introduction of fluorine atoms into organic molecules is a well-established strategy in the design of pharmaceuticals and agrochemicals. jelsciences.comresearchgate.net The trifluoromethyl group, in particular, is found in numerous successful drugs, underscoring its importance in drug discovery. mdpi.com

Anilides and acetamides are fundamental structures in organic chemistry, and their combination with fluorine-containing groups like trifluoromethyl represents a modern approach to creating novel molecules with enhanced properties. While specific early research into this compound is not broadly documented in seminal publications, its existence has been recorded in chemical databases for some time, as indicated by its Beilstein Handbook reference and CAS number. nih.gov The academic and industrial interest in such compounds has grown in parallel with the broader appreciation for fluorine chemistry in creating bioactive molecules. The synthesis of related structures, such as N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives, has been explored for applications like developing Factor VIIa inhibitors for anticoagulant therapy, showcasing the ongoing investigation into the therapeutic potential of this class of compounds. ijper.org

Scope and Objectives of Academic Investigations

Academic research on this compound and its analogs is typically multifaceted, focusing on synthesis, characterization, and application. A primary objective is the development of efficient and optimized synthetic routes to produce the compound and its derivatives.

A significant portion of research is dedicated to the thorough characterization of the molecule. This includes determining its fundamental physical and chemical properties, which are crucial for any subsequent application.

Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-[2-(trifluoromethyl)phenyl]acetamide | nih.gov |

| CAS Number | 344-62-7 | nih.gov |

| Molecular Formula | C9H8F3NO | nih.gov |

| Molecular Weight | 203.16 g/mol | nih.gov |

| Melting Point | 96 °C | stenutz.eu |

| Solubility | 5.5 µg/mL (at pH 7.4) | nih.gov |

| LogP (octanol/water) | 1.17 | stenutz.eu |

| SMILES | CC(=O)NC1=CC=CC=C1C(F)(F)F | nih.gov |

| InChIKey | OXDTZGRSCDEKGO-UHFFFAOYSA-N | nih.gov |

Further characterization involves detailed structural analysis using various spectroscopic methods and crystallography. Crystal structure data for this compound is available, providing precise information on its three-dimensional conformation. nih.gov Mass spectrometry and other spectroscopic data are also available through resources like the NIST Chemistry WebBook. nist.gov

The ultimate objective of many academic investigations is to explore the compound's utility in various scientific fields:

Medicinal Chemistry : A key focus is its use as a scaffold or intermediate for synthesizing new pharmacologically active agents. Studies have explored derivatives as potential anticancer agents that induce apoptosis via the caspase pathway or as kinase inhibitors. nih.govnih.gov

Agrochemical Research : Given that related N-(substituted phenyl)acetamides like flufenacet (B33160) are used as herbicides, research may also be directed towards discovering new herbicidal or pesticidal applications for this compound and its derivatives. iucr.orgiucr.org

Material Science : Although less documented for this specific molecule, fluorinated organic compounds are known to be used in the development of new materials, representing another potential avenue for academic inquiry. bldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-6(14)13-8-5-3-2-4-7(8)9(10,11)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDTZGRSCDEKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187971 | |

| Record name | Acetamide, N-(2-(trifluoromethyl)phenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730407 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

344-62-7 | |

| Record name | N-[2-(Trifluoromethyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Acetotoluidide, alpha,alpha,alpha-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 344-62-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-(trifluoromethyl)phenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(trifluoromethyl)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design in N 2 Trifluoromethyl Phenyl Acetamide Chemistry

Established Synthetic Pathways for N-(2-(Trifluoromethyl)phenyl)acetamide

The traditional synthesis of this compound primarily revolves around the acylation of 2-(trifluoromethyl)aniline (B126271). This approach is characterized by its straightforward reaction sequences and the use of readily available starting materials.

Multi-Step Reaction Sequences and Key Intermediates

The most common multi-step synthesis begins with the starting material, 2-(trifluoromethyl)aniline. The key transformation in this sequence is the formation of an amide bond between the aniline (B41778) nitrogen and an acetyl group. The primary intermediate in this process is the protonated aniline species when the reaction is conducted in the presence of an acid, or the aniline itself acting as a nucleophile.

A related synthetic route involves the hydrolysis of a precursor such as N-(2-nitro-3-trifluoromethyl-phenyl)-acetamide. In a typical procedure, this acetamide (B32628) derivative is treated with an aqueous solution of a base, like sodium hydroxide (B78521), and heated to reflux in a solvent such as ethanol. Following the reaction, the mixture is cooled, and the product, 2-nitro-3-(trifluoromethyl)aniline, is extracted. This aniline can then be further processed to remove the nitro group, if desired, before or after other functionalization steps.

General Reaction Schemes and Conditions

The direct acetylation of 2-(trifluoromethyl)aniline is a widely used method for preparing this compound. This can be achieved using various acetylating agents, with acetic anhydride (B1165640) and acetyl chloride being the most common.

When using acetic anhydride, the reaction is often carried out in the presence of glacial acetic acid. ias.ac.in The mixture is typically heated to ensure the reaction proceeds to completion. An alternative method involves dissolving the aniline in an acidic aqueous solution, followed by the addition of acetic anhydride and a base like sodium acetate (B1210297) to facilitate the precipitation of the acetanilide (B955) product. libretexts.org

Alternatively, acetyl chloride can be employed as the acetylating agent. This reaction is a nucleophilic substitution where the aniline acts as the nucleophile, and the acyl group from acetyl chloride is the electrophile. The hydrogen atom of the amino group is replaced by the acyl group. This reaction is often performed in the presence of a base to neutralize the hydrogen chloride byproduct.

A general scheme for the acetylation of 2-(trifluoromethyl)aniline is presented below:

Scheme 1: General Synthesis of this compound

In this reaction, 2-(trifluoromethyl)aniline is treated with an acetylating agent such as acetic anhydride or acetyl chloride to yield this compound.

Optimization of Reaction Parameters for Yield and Purity

To enhance the yield and purity of this compound, several reaction parameters can be optimized. For instance, in the bromoacetylation of 2-(trifluoromethyl)aniline, a related transformation, adjusting the stoichiometry to a 1:1.2 molar ratio of the aniline to bromoacetyl bromide and maintaining anhydrous conditions are crucial for improving the yield. The reaction is typically initiated at a low temperature (0–5°C) and then stirred at room temperature for an extended period (12–24 hours). researchgate.net

Purification of the crude product is generally achieved through recrystallization from a suitable solvent or by column chromatography to obtain the pure compound. researchgate.net For instance, after quenching the reaction with water, the organic layer containing the product can be separated, dried, and the solvent evaporated. The resulting crude solid is then purified. researchgate.net

Advanced Synthetic Strategies for this compound and Derivatives

Modern synthetic chemistry offers more sophisticated methods for the preparation and functionalization of this compound and its derivatives. These advanced strategies often employ catalytic systems to achieve high efficiency and selectivity.

Catalytic Approaches in this compound Synthesis

Catalytic methods are at the forefront of contemporary organic synthesis, providing pathways to complex molecules under milder conditions and with greater atomic economy.

Palladium-catalyzed reactions have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov These methods offer powerful ways to synthesize derivatives of this compound through C-H functionalization and cross-coupling reactions.

C-H Functionalization:

The direct functionalization of C-H bonds is a highly desirable transformation as it avoids the need for pre-functionalized starting materials. The acetamido group in N-aryl acetamides can act as a directing group, facilitating the selective functionalization of the ortho C-H bond. For instance, palladium-catalyzed ortho-arylation of anilides has been demonstrated to form biphenyls through a twofold C-H functionalization process. These reactions are typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, an additive like DMSO, and an arylating agent in a suitable solvent like trifluoroacetic acid (TFA) under an oxygen atmosphere. It has been noted that electron-deficient substrates, such as those with a trifluoromethyl group, may exhibit lower reactivity in these transformations.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful methods for forming new bonds to the aromatic ring of this compound derivatives. libretexts.org For these reactions to occur, a halo-substituted derivative of this compound is typically required as one of the coupling partners.

For example, the Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This has been successfully applied to the synthesis of aniline-based amides from N-(2,5-dibromophenyl)acetamide and various arylboronic acids, demonstrating that a variety of functional groups are well-tolerated under these reaction conditions. researchgate.net Similarly, the Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.orgnih.gov

The development of new ligands and catalysts continues to expand the scope and efficiency of these palladium-catalyzed reactions, making them increasingly valuable for the synthesis of complex derivatives of this compound. nih.govacs.org

Below is an interactive data table summarizing the synthetic methodologies discussed:

| Methodology | Starting Material | Reagents | Key Features | Reference |

| Established Synthesis | ||||

| Acetylation | 2-(Trifluoromethyl)aniline | Acetic anhydride, Glacial acetic acid | Standard amide formation | ias.ac.in |

| Acetylation | 2-(Trifluoromethyl)aniline | Acetyl chloride | Nucleophilic substitution | |

| Hydrolysis | N-(2-nitro-3-trifluoromethyl-phenyl)-acetamide | Sodium hydroxide, Ethanol | Deacetylation to form aniline precursor | |

| Advanced Synthesis | ||||

| Pd-Catalyzed C-H Arylation | Anilides | Pd(OAc)₂, DMSO, Arylating agent, TFA, O₂ | Direct functionalization of C-H bonds | |

| Suzuki-Miyaura Coupling | N-(2,5-dibromophenyl)acetamide | Arylboronic acid, Pd catalyst, Base | Forms C-C bonds with good functional group tolerance | researchgate.net |

| Heck Reaction | Organohalide, Alkene | Pd catalyst, Base | Forms substituted alkenes | libretexts.orgnih.gov |

Other Transition Metal-Mediated Syntheses

Transition metal-mediated reactions are a cornerstone in the synthesis of fluorinated organic compounds. For aryl trifluoromethylation, palladium-catalyzed cross-coupling reactions represent a significant methodology. beilstein-journals.org One of the pioneering methods in this area was reported by S. L. Buchwald et al. in 2010, which detailed the first palladium-catalyzed trifluoromethylation of aryl chlorides using a nucleophilic CF₃ source. beilstein-journals.org This approach utilizes (trifluoromethyl)triethylsilane (TESCF₃) in conjunction with potassium fluoride, demonstrating good yields and tolerance for various functional groups under mild conditions. beilstein-journals.org

The efficacy of these palladium-catalyzed reactions often hinges on the choice of ligand. For instance, highly hindered phosphine (B1218219) ligands like BrettPhos have been shown to facilitate the crucial reductive elimination step in the catalytic cycle, which is presumed to be a Pd(0)/Pd(II) process. beilstein-journals.org For ortho-substituted aryl chlorides, less bulky ligands such as RuPhos may be more effective. beilstein-journals.org The heteroaryl group in substrates like 2-arylpyridines can act as a directing group, enabling trifluoromethylation with high regioselectivity at the position ortho to the aryl-heteroaryl bond. beilstein-journals.org

Microwave-Assisted Synthesis Techniques for Derivatives

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.net This technology is particularly effective in the synthesis of heterocyclic derivatives of acetamides.

Research has demonstrated that microwave irradiation can drastically reduce reaction times from hours to minutes. researchgate.netresearchgate.net For example, the synthesis of N-phenyl acetamide derivatives of indolo[2,3-b]quinoxaline was achieved in excellent yields through the condensation of substituted phenyl iodoacetamide (B48618) derivatives with indolo[2,3-b]quinoxaline under microwave conditions. researchgate.net Similarly, the synthesis of various triazole derivatives has been significantly expedited. One study reported synthesizing N-substituted propenamide derivatives incorporating a 1,2,4-triazole (B32235) ring in just 33–90 seconds with an 82% yield, a stark contrast to the several hours required by conventional methods. nih.gov Another protocol achieved an 81% yield for thioether derivatives with 1,2,4-triazole moieties within 15 minutes. nih.gov

The advantages of microwave-assisted synthesis include not only speed and yield but also the potential for cleaner synthetic routes by minimizing waste solvents. researchgate.net These techniques are applicable to a wide range of reactions, including the synthesis of trifluoromethyl-substituted spiro compounds and various fused heterocycles like pyrazolo[1,5-a]pyrimidine (B1248293) and pyrimido[1,2-a]benzimidazoles. researchgate.netnih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Acetamide Derivatives

| Derivative Type | Microwave Synthesis Time | Conventional Synthesis Time | Microwave Yield | Reference |

|---|---|---|---|---|

| N-substituted propenamide with 1,2,4-triazole | 33-90 seconds | Several hours | 82% | nih.gov |

| Thioether derivatives with 1,2,4-triazole | 15 minutes | Not specified | 81% | nih.gov |

| Piperazine-azole-fluoroquinolone-based 1,2,4-triazole | 30 minutes | 27 hours | 96% | nih.gov |

| N-phenyl acetamide of indolo[2,3-b]quinoxaline | Minutes | Hours | Excellent | researchgate.net |

Phase Transfer Catalysis in Acetamide Derivatization

Phase Transfer Catalysis (PTC) is a valuable synthetic method that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. youtube.commdpi.com This is particularly useful in organic synthesis where an inorganic, water-soluble nucleophile needs to react with an organic substrate soluble in a nonpolar solvent. mdpi.comyoutube.com The technique relies on a phase-transfer catalyst, which acts as a "shuttle" to transport a reactant from one phase to another where the reaction can occur. youtube.com

Common phase-transfer catalysts include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), phosphonium (B103445) salts, crown ethers, and polyethylene (B3416737) glycol. youtube.comyoutube.com These catalysts possess both hydrophilic and lipophilic properties, allowing them to form ion pairs with an anion in the aqueous phase. This lipophilic ion pair can then migrate into the organic phase to react with the substrate. mdpi.com

In the context of acetamide derivatization, PTC can be employed to enhance reactions that might otherwise be difficult or inefficient. For instance, in an N-alkylation reaction, an inorganic base like potassium carbonate, which is insoluble in an organic solvent like acetone, can be made effective by adding a phase-transfer catalyst. youtube.com The catalyst transports the base's reactive species into the organic phase, allowing for deprotonation and subsequent nucleophilic substitution to proceed efficiently. youtube.com This method avoids the need for harsh or expensive solvents and can improve reaction rates and yields, making it an efficient and environmentally friendly approach for synthesizing derivatives. youtube.com

Analytical Techniques for Structural Elucidation and Purity Assessment in this compound Synthetic Studies

A suite of analytical techniques is essential for the structural confirmation and purity assessment of this compound and its derivatives following synthesis. nih.govnih.gov These methods provide detailed information about the molecular structure, functional groups, and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the primary structure. In ¹H NMR spectra of related acetamide derivatives, characteristic signals include the amide N-H proton and distinct multiplets for the aromatic protons. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. For this compound, characteristic absorption bands would be expected for the N-H and carbonyl (C=O) stretching vibrations of the amide group. nih.gov In a related compound, 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide, the amide C=O stretch is observed around 1680 cm⁻¹.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for verifying the molecular formula. nih.gov

X-ray Crystallography : This technique provides definitive proof of the three-dimensional structure of a compound in its crystalline state. For a derivative, 2,2-Diphenyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}acetamide, X-ray analysis revealed the molecule's configuration and the dihedral angles between its various planar groups. nih.gov Such data is invaluable for understanding structure-activity relationships.

Chromatographic Techniques : Methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess the purity of the synthesized compound and to separate it from any byproducts or unreacted starting materials. Flash chromatography on silica (B1680970) gel is a common method for purification. orgsyn.org

Table 2: Spectroscopic and Analytical Data for this compound and Related Compounds

| Technique | Compound | Observed Data / Findings | Reference |

|---|---|---|---|

| ¹H NMR | 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide | Aromatic protons (δ 7.2–8.3 ppm), acetamide NH (δ 10.2 ppm) | |

| IR Spectroscopy | 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide | Amide C=O stretch (1680 cm⁻¹), C≡N stretch (2240 cm⁻¹) | |

| IR Spectroscopy | This compound | Data available from CAPILLARY CELL: MELT technique | nih.gov |

| Mass Spectrometry | This compound | Molecular Weight: 203.16 g/mol | nih.gov |

| X-ray Crystallography | 2,2-Diphenyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}acetamide | Determined trans-cis configuration and torsion angles. | nih.gov |

| HPLC-UV | 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide | LOD: 0.1 ppm, LOQ: 0.3 ppm at 220 nm | |

| GC-MS | 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide | LOD: 0.05 ppm, LOQ: 0.15 ppm |

Chemical Transformations and Reactivity Studies of N 2 Trifluoromethyl Phenyl Acetamide

Electrophilic and Nucleophilic Reactions of N-(2-(Trifluoromethyl)phenyl)acetamide

The compound possesses multiple sites susceptible to either electrophilic or nucleophilic attack, leading to a variety of potential chemical transformations.

Aryl Ring Substitution: The phenyl ring of this compound is subject to electrophilic aromatic substitution. The outcome of such reactions is directed by two competing substituents: the acetamido group (-NHCOCH₃) and the trifluoromethyl group (-CF₃).

The acetamido group is an activating, ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be donated to the ring through resonance.

The trifluoromethyl group is a strongly deactivating, meta-director due to its powerful electron-withdrawing inductive effect.

The combined influence of these groups makes the aryl ring less reactive than benzene. The positions para and ortho to the acetamido group (C4 and C6) are activated, while the positions meta to the trifluoromethyl group (C3 and C5) are the least deactivated. Therefore, electrophilic attack is most likely to occur at positions C4 and C6, which are para and ortho to the activating acetamido group, respectively.

Acetamide (B32628) Moiety Substitution: The acetamide group itself offers several reaction sites.

N-Substitution: The nitrogen atom of an amide is generally less nucleophilic than that of an amine because the lone pair is delocalized onto the adjacent carbonyl oxygen. orgsyn.org However, it can undergo reactions. For example, derivatives can be formed through reactions like the one used to produce 2,2-Diphenyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}acetamide, where 2-(trifluoromethyl)aniline (B126271) is a precursor that subsequently forms a substituted acetamide. nih.gov

α-Carbon Substitution: The methyl group of the acetamide is adjacent to a carbonyl, making its protons weakly acidic. It can be functionalized, as seen in various derivatives where this position is substituted. For instance, the synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives involves using chloroacetyl chloride, which is then substituted by an amine. ijper.org This indicates that the acetyl group can be built from a substituted precursor. Examples of derivatives with substitutions at this position include:

2-(2-bromo-4-methylphenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide nih.gov

2-(ethylamino)-n-[2-(trifluoromethyl)phenyl]acetamide (B2513386) uni.lu

The formation of the amide bond itself is a key reaction, typically achieved by reacting the parent aniline (B41778), 2-(trifluoromethyl)aniline, with an acylating agent like acetyl chloride or acetic anhydride (B1165640). nih.goviucr.org

Specific studies on the oxidation and reduction of this compound are not extensively documented, but pathways can be predicted based on the reactivity of its functional groups.

Oxidation: The aromatic ring, being deactivated by the trifluoromethyl group, is resistant to oxidation. Under very harsh conditions, degradation of the ring could occur. The trifluoromethyl group is highly resistant to oxidation. In related molecules, oxidation can be performed on substituents without affecting the core N-phenylacetamide structure. For example, a related N-phenylacetamide containing a methylthio group was oxidized to a methylsulfonyl group using meta-chloroperoxybenzoic acid (mCPBA). iucr.org Imines, which could be formed from derivatives, can be oxidized by mCPBA to form oxaziridines. wikipedia.org

Reduction: The amide functional group can be reduced to an amine using powerful reducing agents such as lithium aluminium hydride (LiAlH₄). This reaction would convert the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding N-ethyl-2-(trifluoromethyl)aniline. The trifluoromethyl group is exceptionally stable and generally does not undergo reduction under standard chemical conditions.

A summary of potential transformations is presented below.

Interactive Data Table: Plausible Oxidation and Reduction Reactions| Reaction Type | Reagent (Example) | Functional Group | Product Functional Group |

|---|---|---|---|

| Oxidation | mCPBA | Substituent on acetyl | Oxidized substituent |

| Reduction | LiAlH₄ | Amide (C=O) | Amine (CH₂) |

The amide bond in this compound can be cleaved through hydrolysis under either acidic or alkaline conditions. youtube.com This is a type of nucleophilic acyl substitution reaction.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and heat, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of the amine lead to the formation of a carboxylic acid and a protonated amine. The final products are 2-(trifluoromethyl)aniline (as its ammonium (B1175870) salt) and acetic acid. youtube.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH solution) and heat, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion as the leaving group. The leaving group is then protonated by the newly formed carboxylic acid. The final products are 2-(trifluoromethyl)aniline and the salt of the carboxylic acid (e.g., sodium acetate). youtube.com

Influence of the Trifluoromethyl Group on Chemical Reactivity and Stability

The trifluoromethyl (-CF₃) group exerts a profound influence on the physicochemical properties and reactivity of the molecule. libretexts.org

Electronic Effects: As one of the most powerful electron-withdrawing groups, the -CF₃ group significantly decreases the electron density of the aromatic ring. This deactivates the ring towards electrophilic attack, making reactions slower compared to benzene. libretexts.org

Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group chemically and metabolically very stable. libretexts.org This stability is a key reason for its frequent use in the design of pharmaceuticals and agrochemicals. researchgate.net

Lipophilicity: The -CF₃ group increases the lipophilicity (fat-solubility) of the molecule. This can enhance its ability to cross biological membranes, which is a critical factor for biologically active compounds. libretexts.org

Acidity: The strong inductive electron withdrawal by the -CF₃ group increases the acidity of the N-H proton of the acetamide group compared to a non-fluorinated analogue.

The presence of the -CF₃ group has been shown to be crucial for enhancing the biological activity in many classes of molecules, often leading to more potent compounds. conicet.gov.ar

Mechanistic Investigations of this compound Reactions

The mechanisms of the primary reactions involving this compound are well-established in organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step addition-elimination pathway.

Formation of the Electrophile: A strong electrophile (E⁺) is generated from the reagents, often with the help of a catalyst. libretexts.org

Nucleophilic Attack: The π-electron system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is influenced by the substituents. The positive charge is better stabilized when it is on a carbon atom bearing the electron-donating -NHCOCH₃ group. libretexts.org

Deprotonation: A base removes a proton from the carbon atom that bears the new electrophile, restoring the aromaticity of the ring. libretexts.org

Amide Hydrolysis (Nucleophilic Acyl Substitution): As detailed in section 3.1.3, this reaction involves the nucleophilic attack of water or hydroxide on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of the 2-(trifluoromethyl)aniline leaving group. youtube.com

Radical Reactions: While less common, radical reactions involving such structures have been investigated. For instance, modern methods for trifluoromethylation can proceed through radical mechanisms where a CF₃ radical is generated and attacks an aromatic substrate. nih.gov Similarly, methods for direct trifluoromethylamidation can proceed via photocatalytically generated trifluoromethylamidyl radicals. These studies suggest that under specific conditions, the this compound framework could participate in radical transformations.

Computational and Theoretical Investigations of N 2 Trifluoromethyl Phenyl Acetamide

Density Functional Theory (DFT) Applications in Molecular Characterization

Density Functional Theory (DFT) has become a powerful tool for the theoretical investigation of molecular systems. For N-(2-(Trifluoromethyl)phenyl)acetamide, DFT calculations have been employed to elucidate its fundamental properties, including its electronic structure, conformational possibilities, and reactivity.

Electronic Structure Calculations and Energetic Properties

DFT calculations are instrumental in determining the electronic structure and energetic properties of this compound. These calculations provide a quantum mechanical description of the molecule, yielding information about its stability and reactivity. Wave function analysis is a key component of these studies, offering insights into the electronic properties of the compound. nih.gov

While specific calculated values for the electronic and energetic properties of this compound are not publicly available in the search results, a typical output of such a DFT study would include the parameters listed in the table below. These parameters are fundamental in characterizing the molecule's electronic nature.

| Parameter | Description | Calculated Value |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized geometry. | Not available in search results |

| Dipole Moment | A measure of the net molecular polarity. | Not available in search results |

| Ionization Potential | The energy required to remove an electron from the molecule. | Not available in search results |

| Electron Affinity | The energy released when an electron is added to the molecule. | Not available in search results |

Conformational Analysis and Potential Energy Surface Studies

The three-dimensional structure of a molecule is critical to its function. For this compound, a conformational study utilizing Potential Energy Surface (PES) analysis has been performed to identify its most stable conformer. nih.gov This analysis involves calculating the energy of the molecule as a function of the rotation around its flexible bonds. The result is a map of the energy landscape, from which the minimum energy conformation, representing the most stable structure of the molecule, can be determined. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Charge Transfer Mechanisms

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

For this compound, a molecular orbital diagram with different energies has been obtained from computational studies. nih.gov This analysis helps to elucidate the charge transfer mechanisms within the molecule. The HOMO-LUMO energy gap is also compared with data from UV-Visible spectroscopy to provide a comprehensive picture of the electronic transitions. nih.gov A small HOMO-LUMO gap generally indicates a molecule is more chemically reactive. nih.gov

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Not available in search results |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Not available in search results |

| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO (LUMO-HOMO). | Not available in search results |

Spectroscopic Property Prediction via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational methods are highly effective in predicting the spectroscopic properties of molecules, providing a powerful complement to experimental measurements. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra have been performed. nih.gov

Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound have been conducted. nih.gov These calculations help in the assignment of the signals in the experimental NMR spectra. DFT calculations have been shown to be effective in predicting NMR chemical shifts for similar molecules. nih.gov

| Nucleus | Atom Position/Group | Calculated Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons | Not available in search results |

| ¹H | -NH Proton | Not available in search results |

| ¹H | -CH₃ Protons | Not available in search results |

| ¹³C | Aromatic Carbons | Not available in search results |

| ¹³C | -C=O Carbon | Not available in search results |

| ¹³C | -CH₃ Carbon | Not available in search results |

| ¹³C | -CF₃ Carbon | Not available in search results |

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) investigations have been carried out both experimentally and theoretically for this compound. nih.gov The calculated vibrational frequencies are typically scaled to improve the agreement with experimental data. This combined experimental and theoretical approach allows for a detailed assignment of the vibrational modes of the molecule.

| Vibrational Mode | Description | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| N-H stretch | Stretching of the amide N-H bond. | Not available in search results |

| C=O stretch | Stretching of the carbonyl C=O bond. | Not available in search results |

| C-F stretch | Stretching of the C-F bonds in the trifluoromethyl group. | Not available in search results |

| Aromatic C-H stretch | Stretching of the C-H bonds on the phenyl ring. | Not available in search results |

Ultraviolet-Visible (UV-Vis) analysis has been performed to determine the maximum absorption wavelength (λmax) of this compound. nih.gov The calculated electronic transitions can be correlated with the experimental UV-Vis spectrum to understand the nature of the electronic excitations, often involving transitions from the HOMO to the LUMO. nih.gov

| Parameter | Description | Calculated Value |

|---|---|---|

| λmax | The wavelength of maximum UV-Vis absorption. | Not available in search results |

| Electronic Transition | The nature of the electronic transition (e.g., HOMO -> LUMO). | Not available in search results |

| Oscillator Strength | The theoretical intensity of the electronic transition. | Not available in search results |

Molecular Docking and Simulation Studies in Biological Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding of a ligand to a protein target.

Based on the available search results, no specific molecular docking or simulation studies have been published for this compound. While docking studies have been performed on other acetamide (B32628) derivatives to explore their potential biological activities, similar investigations for the title compound are not documented in the provided search results. nih.gov

Biological and Medicinal Chemistry Research of N 2 Trifluoromethyl Phenyl Acetamide

Investigation of Diverse Biological Activities

Antimicrobial Research, Including Activity Against Resistant Strains

While research specifically detailing the antimicrobial properties of the parent compound N-(2-(Trifluoromethyl)phenyl)acetamide is limited, studies on structurally related compounds highlight the potential of the N-(trifluoromethyl)phenyl moiety in the development of novel antimicrobial agents.

Derivatives incorporating the N-(trifluoromethyl)phenyl group into a pyrazole scaffold have demonstrated noteworthy activity against antibiotic-resistant Gram-positive bacteria. nih.govresearchgate.net One such trifluoromethyl-substituted pyrazole derivative showed good activity against several bacterial strains, with a minimum inhibitory concentration (MIC) as low as 3.12 μg/mL against a strain of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds were also found to be effective in preventing and eradicating biofilms formed by MRSA and Enterococcus faecalis. nih.govresearchgate.net The antimicrobial studies indicated that while several of these compounds were potent against various Gram-positive strains, they lacked significant activity against Gram-negative bacteria. nih.gov

Anti-inflammatory Effects and Pathway Modulation

The acetamide (B32628) scaffold and the trifluoromethylphenyl group are present in molecules investigated for anti-inflammatory properties. For instance, the related compound N-(2-hydroxy phenyl) acetamide has been shown to possess anti-arthritic and anti-inflammatory activity in animal models of adjuvant-induced arthritis. nih.gov Its mechanism involves the reduction of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Furthermore, the development of anti-inflammatory therapies often involves targeting cyclooxygenase (COX) enzymes. nih.gov While direct studies on this compound are not extensively detailed in the provided research, the trifluoromethylphenyl moiety is a key feature in certain selective COX-2 inhibitors, suggesting a potential mechanism for anti-inflammatory action. nih.gov Research on various acetamide derivatives has also pointed to their potential to modulate inflammatory pathways by reducing reactive oxygen species (ROS) and nitric oxide (NO) production in macrophages. researchgate.netmdpi.com

Anticancer Activity and Cytotoxicity Assessment

Derivatives of this compound have been the subject of significant research in oncology, demonstrating potent cytotoxic effects against a variety of cancer cell lines.

A notable derivative, N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide, also known as CHMFL-FLT3-335, has been identified as a powerful inhibitor of FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD), a key driver in Acute Myeloid Leukemia (AML). nih.govacs.org This compound potently inhibits the proliferation of FLT3-ITD-positive AML cell lines, such as MV4-11 and MOLM-13, with GI₅₀ values in the nanomolar range. nih.gov Its mechanism of action involves the suppression of FLT3 kinase phosphorylation, leading to the induction of apoptosis and cell cycle arrest in the G0/G1 phase. nih.gov The compound also showed a potent antiproliferative effect against primary cells from FLT3-ITD-positive patients. nih.govacs.org

Another class of derivatives, N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide, has been evaluated for cytotoxicity against prostate cancer (PC3), glioblastoma (U87), and breast cancer (MDA) cell lines. nih.gov The research indicated that these compounds generally exhibited their best anticancer activity against the MDA breast cancer cell line. nih.gov

The broader class of phenylacetamide derivatives has been recognized for its potential to trigger apoptosis in cancer cells through the upregulation of key proteins like Bcl-2, Bax, and FasL, as well as caspase 3 activity. tbzmed.ac.irtbzmed.ac.ir

| Derivative Class | Cell Line | Cancer Type | Activity (GI₅₀/IC₅₀) | Reference |

|---|---|---|---|---|

| CHMFL-FLT3-335 | MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | 30-80 nM | nih.gov |

| Patient-derived FLT3-ITD cells | Acute Myeloid Leukemia (FLT3-ITD) | 25.8 nM | acs.org | |

| N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl) derivatives | PC3 | Prostate Cancer | Variable (e.g., >100 µM for some) | nih.gov |

| U87 | Glioblastoma | Variable (e.g., >100 µM for some) | nih.gov | |

| MDA | Breast Cancer | Variable (e.g., 9 µM for compound 3g) | nih.gov |

Anticonvulsant Activity Profiling in Animal Models

The N-(trifluoromethyl)phenyl)acetamide structure is a key component in a series of compounds evaluated for anticonvulsant properties. Research has shown that anilide derivatives bearing a trifluoromethyl group exhibit significant protection in animal models of epilepsy. nih.govresearchgate.net

Specifically, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives with a 3-(trifluoromethyl)anilide moiety showed considerable activity in the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures. nih.govresearchgate.net In contrast, the corresponding 3-chloroanilide analogs were largely inactive, highlighting the importance of the trifluoromethyl group for this biological activity. nih.gov Several of these molecules also demonstrated efficacy in the 6-Hz screen, which is recognized as an animal model for therapy-resistant partial seizures. nih.gov

| Derivative Class | Animal Model | Seizure Type Modelled | Observed Activity | Reference |

|---|---|---|---|---|

| 3-(Trifluoromethyl)anilide derivatives | Maximal Electroshock (MES) | Generalized tonic-clonic | Significant protection observed | nih.govresearchgate.net |

| 6-Hz Screen | Therapy-resistant partial seizures | Activity observed | nih.gov |

Antitubercular Activity Investigations

The 2-phenoxy-N-phenylacetamide scaffold has been identified as a promising starting point for the development of new, affordable antitubercular agents. nih.gov Within a series of synthesized 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, the compound featuring an ortho-trifluoromethyl group on the aniline (B41778) ring was assessed for its activity against Mycobacterium tuberculosis H₃₇Rv. nih.gov

This specific derivative, 2-(3-fluoro-4-nitrophenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide, demonstrated moderate inhibitory effects on the H₃₇Rv bacterial strain. nih.gov

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-(3-fluoro-4-nitrophenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide | M. tuberculosis H₃₇Rv | 64 µg/mL | nih.gov |

Enzyme Inhibition Studies, e.g., FMS-like Tyrosine Kinase 3 (FLT3-ITD) and Cyclooxygenase (COX-II)

FMS-like Tyrosine Kinase 3 (FLT3-ITD) Inhibition

As previously mentioned in the anticancer section, a derivative containing the 2-(2-(trifluoromethyl)phenyl)acetamide core, CHMFL-FLT3-335, is a highly potent and selective inhibitor of the FLT3-ITD mutant kinase. nih.gov FLT3 is a receptor tyrosine kinase, and its internal tandem duplication (ITD) mutation is a frequent genetic alteration in AML, associated with a poor prognosis. nih.govnih.gov

CHMFL-FLT3-335 displays GI₅₀ values of 30-80 nM against various ITD mutants. nih.gov Importantly, it achieves high selectivity over the wild-type FLT3 kinase (8-fold) and the related cKIT kinase (>300-fold), which is a significant challenge for many FLT3 inhibitors. nih.gov This selectivity is crucial for minimizing off-target effects. The compound functions as a Type II inhibitor, binding to the inactive conformation of the kinase. acs.org

| Target | Activity (GI₅₀) | Selectivity | Reference |

|---|---|---|---|

| FLT3-ITD mutants | 30-80 nM | - | nih.gov |

| FLT3 wild-type | - | 8-fold vs. ITD | nih.gov |

| cKIT kinase | - | >300-fold vs. ITD | nih.gov |

Cyclooxygenase (COX-II) Inhibition

Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The trifluoromethylphenyl group is a structural feature found in several classes of potent and selective COX-2 inhibitors. For example, a urea-linked diarylpyrazole compound incorporating a trifluoromethyl phenyl group was identified as a potent dual inhibitor of COX-2 (IC₅₀ = 1.24 μM) and soluble epoxide hydrolase (sEH). nih.gov The well-known selective COX-2 inhibitor, Celecoxib, also contains a trifluoromethyl group on its pyrazole ring. mdpi.com While these findings establish the relevance of the trifluoromethylphenyl moiety in designing COX-2 inhibitors, direct experimental data on the COX-II inhibitory activity of this compound itself is not extensively covered in the reviewed literature.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) |

| N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide |

| N-(2-hydroxy phenyl) acetamide |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide |

| 2-(3-fluoro-4-nitrophenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide |

| Celecoxib |

Mechanism of Action Elucidation at the Molecular Level

The mechanism of action for derivatives of this compound has been a subject of significant investigation, revealing interactions with specific molecular targets and modulation of key cellular pathways. The presence and position of the trifluoromethyl group are critical to this activity.

Research into derivatives of this compound has identified specific enzymatic targets. A notable example is the compound N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide , also known as CHMFL-FLT3-335, which has been identified as a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3). nih.gov This enzyme is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations, particularly internal tandem duplications (ITD), in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. CHMFL-FLT3-335 demonstrates high selectivity for FLT3-ITD mutants over the wild-type (wt) version of the kinase and exhibits even greater selectivity against other kinases like cKIT. nih.gov

While direct studies on this compound are limited, related structures containing the trifluoromethylphenyl moiety have been explored as modulators of other targets. For instance, the trifluoromethyl group has been successfully used as a bioisosteric replacement for an aliphatic nitro group in the design of positive allosteric modulators for the cannabinoid CB1 receptor, indicating the versatility of this structural motif in targeting G-protein coupled receptors. nih.gov

The trifluoromethyl (-CF3) group is a key pharmacophore that significantly influences the biological properties of drug candidates, including derivatives of this compound. Its unique physicochemical characteristics play a vital role in molecular recognition, binding affinity, and target specificity. mdpi.comscilit.comresearchgate.net

Key contributions of the trifluoromethyl group include:

Enhanced Lipophilicity : The -CF3 group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cellular membranes and access binding sites within biological targets. mdpi.com

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation. This enhanced stability can increase the half-life and bioavailability of a drug. mdpi.com

Improved Binding Affinity : The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent. This property can enhance interactions with biological targets through hydrogen bonding and electrostatic interactions. mdpi.comresearchgate.net It can also participate in favorable hydrophobic interactions within the lipophilic pockets of enzymes or receptors. researchgate.net

Bioisosterism : The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a chlorine atom or an aliphatic nitro group. nih.govmdpi.com This allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with a specific target.

In the context of the FLT3 inhibitor CHMFL-FLT3-335, the trifluoromethylphenyl group contributes significantly to its potent pharmacological profile and high binding affinity for the target kinase. mdpi.com

Derivatives of this compound have been shown to exert their biological effects by modulating critical cellular pathways, leading to processes such as apoptosis (programmed cell death) and cell cycle arrest. nih.gov

The FLT3 inhibitor CHMFL-FLT3-335 potently suppresses the proliferation of FLT3-ITD-positive AML cancer cells by inhibiting the phosphorylation of the FLT3 kinase. nih.gov This action blocks the downstream signaling pathways that are crucial for the survival and proliferation of the cancer cells. Consequently, this inhibition leads to the induction of apoptosis and arrests the cell cycle in the G0/G1 phase. nih.gov

Studies on other related structures, such as 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives, have also demonstrated their capacity to induce apoptosis. These compounds were found to activate caspase-3 and caspase-9 in MCF7 breast cancer cells, indicating that they trigger cell death through the intrinsic caspase-dependent pathway. nih.gov The modulation of these fundamental cellular processes is a key strategy in the development of novel anticancer therapeutics. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies investigate how modifications to the chemical structure of a compound affect its biological activity. For aryl acetamide derivatives, including those related to this compound, SAR studies have provided valuable insights for optimizing potency and selectivity. mdpi.comnih.govebi.ac.ukfrontiersin.org

A key finding in the SAR of related aryl acetamide series is the general preference for electron-withdrawing groups on the phenyl ring. nih.gov The trifluoromethyl group is a strong electron-withdrawing substituent, which aligns with this observation. In a study of aryl acetamide triazolopyridazines as anti-cryptosporidiosis agents, it was confirmed that electron-withdrawing groups were preferred over electron-donating groups, and fluorine, in particular, played a remarkable role in enhancing potency. nih.govnih.gov

Conversely, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as anticancer agents showed that compounds bearing a nitro moiety (another strong electron-withdrawing group) exhibited higher cytotoxic effects compared to those with a methoxy moiety (an electron-donating group). nih.gov This further supports the importance of the electronic properties of the substituents on the phenyl ring for biological activity.

The table below summarizes SAR findings from studies on related acetamide derivatives.

| Base Scaffold | Position of Substitution | Substituent Type | Effect on Activity |

| Aryl Acetamide Triazolopyridazines | Phenyl Ring | Electron-Withdrawing (e.g., -Cl, -F, -CF3) | Increased Potency |

| Aryl Acetamide Triazolopyridazines | Phenyl Ring | Electron-Donating | Decreased Potency |

| 2-(4-Fluorophenyl)-N-phenylacetamide | N-phenyl Ring | Nitro (-NO2) | Higher Cytotoxicity |

| 2-(4-Fluorophenyl)-N-phenylacetamide | N-phenyl Ring | Methoxy (-OCH3) | Lower Cytotoxicity |

These studies collectively suggest that the 2-(trifluoromethyl)phenyl moiety in the target compound is a favorable feature for biological activity, and further modifications to other parts of the molecule could be guided by these established SAR principles.

Preclinical Evaluation and Translational Research Considerations

The preclinical evaluation of this compound derivatives has demonstrated significant anti-proliferative effects in various cancer cell lines. In vitro cellular studies are a cornerstone of this evaluation, providing crucial data on the potency and selectivity of these compounds.

The derivative CHMFL-FLT3-335 has shown potent inhibition of proliferation against AML cell lines that are positive for the FLT3-ITD mutation. It displays GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range against these specific cancer cells, while showing much lower activity against cells with wild-type FLT3. nih.gov This indicates a strong therapeutic window and selectivity for the mutated, cancer-driving protein. nih.gov

Other studies on different series of phenylacetamide derivatives have also reported promising cytotoxic activity against a range of human cancer cell lines. For example, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were most active against prostate cancer (PC3) cells, while N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives were found to be most potent against cervical cancer (Hela) cells. nih.gov

The table below presents a summary of the in vitro anti-proliferative activity of various this compound derivatives and related compounds against several cancer cell lines.

| Compound/Derivative Series | Cancer Cell Line | Cell Type | Activity Metric | Result |

| CHMFL-FLT3-335 | MV4-11 (FLT3-ITD) | Acute Myeloid Leukemia | GI50 | 30-80 nM |

| CHMFL-FLT3-335 | MOLM-13 (FLT3-ITD) | Acute Myeloid Leukemia | GI50 | 30-80 nM |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 | Prostate Carcinoma | IC50 | 52 µM |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | Prostate Carcinoma | IC50 | 80 µM |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | Breast Carcinoma | IC50 | 100 µM |

| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives | MCF7 | Breast Cancer | - | Induced apoptosis |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-(2-chlorophenylacetamido))acetamide | Hela | Cervical Cancer | IC50 | 1.3 µM |

These preclinical findings underscore the potential of scaffolds based on this compound as starting points for the development of targeted anticancer therapies.

In Vivo Efficacy and Pharmacodynamic Studies of this compound

Comprehensive searches of available scientific literature did not yield specific in vivo efficacy or pharmacodynamic studies for the chemical compound this compound in the context of xenograft models for cancer or animal models of epilepsy.

Research in these therapeutic areas often involves structural analogs and derivatives of a core chemical scaffold. For instance, a more complex molecule, N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide, which contains the this compound moiety, has been investigated in xenograft models of acute myeloid leukemia. nih.gov In such studies, this derivative demonstrated the ability to suppress tumor growth in a mouse xenograft model. nih.gov

However, dedicated in vivo studies focusing solely on the parent compound, this compound, for its potential antitumor or anticonvulsant activities are not presently available in the public domain. Therefore, no data tables or detailed research findings on its specific in vivo efficacy or pharmacodynamics can be provided.

Derivatives and Analogs of N 2 Trifluoromethyl Phenyl Acetamide: Structure Activity Relationship Sar and Design

Synthesis and Biological Evaluation of Substituted N-(2-(Trifluoromethyl)phenyl)acetamide Analogs

The synthesis of derivatives based on the this compound scaffold has been a key area of research, leading to compounds with a range of biological activities. A notable example is the development of kinase inhibitors, which are crucial in cancer therapy.

One significant analog, N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335), was synthesized and identified as a potent and selective inhibitor of the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutant. nih.gov This mutation is a known driver in acute myeloid leukemia (AML). The synthesis of this compound involved a multi-step process, culminating in the coupling of key intermediates to form the final product. nih.gov Biological evaluation of CHMFL-FLT3-335 revealed its potent inhibitory activity against various FLT3-ITD mutants, with GI50 values in the range of 30-80 nM. nih.gov This compound was found to effectively suppress the proliferation of FLT3-ITD-positive AML cell lines by inducing apoptosis and arresting the cell cycle. nih.gov

Another synthetic modification of the core structure involves the replacement of the acetamide (B32628) oxygen with sulfur, leading to a thioamide derivative. An example of such a compound is 2,2-Diphenyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}acetamide . nih.gov This analog was synthesized through the reaction of 2-trifluoroaniline with 2,2-diphenylacetyl chloride and ammonium (B1175870) thiocyanate. nih.gov Thiourea derivatives are known to possess a range of biological activities, including antimicrobial and antiviral properties. nih.gov

Further modifications have been explored in the broader class of acetamide derivatives, which can inform the potential of this compound analogs. For instance, a series of substituted acetamide derivatives were synthesized and evaluated as potential butyrylcholinesterase (BChE) inhibitors for the treatment of Alzheimer's disease. nih.gov In this study, modifications to the phenyl ring and the nitrogen of the acetamide group were found to be crucial for inhibitory activity. nih.gov

The following table summarizes the biological evaluation of a key this compound analog:

| Compound Name | Target | Biological Activity (GI50) | Cell Lines |

| N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide | FLT3-ITD | 30-80 nM | MV4-11, MOLM13/14 |

Impact of Structural Modifications on Efficacy, Selectivity, and Biological Activity

The structure-activity relationship (SAR) of this compound analogs provides critical insights into how chemical modifications influence their biological effects. The development of the potent FLT3-ITD inhibitor, CHMFL-FLT3-335, offers a clear case study in SAR. nih.gov

The key structural features of CHMFL-FLT3-335 include the this compound moiety, a linker, and a substituted pyrimidine (B1678525) ring. The trifluoromethyl group at the ortho position of the phenyl ring is a crucial element. The researchers who developed this inhibitor embarked on a structure-guided design approach, suggesting that this specific substitution pattern is important for binding to the target kinase. researchgate.net

In a broader context of acetamide derivatives, studies on butyrylcholinesterase inhibitors have shown that increasing the number of methyl groups on the phenyl ring can enhance inhibitory activity. nih.gov Conversely, substitution on the nitrogen atom of the acetamide was found to be detrimental to the activity. nih.gov While not directly involving the this compound scaffold, these findings highlight the sensitivity of biological activity to even minor structural changes.

The table below illustrates the impact of structural modifications on the efficacy of a key this compound analog against FLT3 and cKIT kinases.

| Compound | FLT3-ITD (GI50, nM) | FLT3-wt (GI50, nM) | cKIT (GI50, nM) | Selectivity (cKIT/FLT3-ITD) |

| CHMFL-FLT3-335 | 30-80 | >250 | >10000 | >300-fold |

Rational Design Principles for Novel this compound Based Compounds

The successful development of potent and selective inhibitors based on the this compound scaffold is guided by several rational design principles. These principles leverage an understanding of the target's structure and the chemical properties of the scaffold to create more effective molecules.

A primary principle is structure-guided drug design . This approach was instrumental in the discovery of the FLT3-ITD inhibitor CHMFL-FLT3-335. researchgate.net By understanding the three-dimensional structure of the target kinase's binding site, researchers can design molecules that fit precisely and interact with key residues, leading to enhanced potency and selectivity. The design process often involves computational modeling and molecular docking studies to predict how a potential drug molecule will bind to its target. nih.govnih.gov

The concept of bioisosteric replacement is also a valuable design principle. This involves substituting one part of a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. For instance, the development of thioamide derivatives like 2,2-Diphenyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}acetamide represents a bioisosteric replacement of the amide oxygen with a sulfur atom. nih.gov

Finally, a systematic exploration of the structure-activity relationship (SAR) is a fundamental principle that underpins rational drug design. nih.govnih.gov By synthesizing and testing a series of related analogs, researchers can identify the key structural features required for activity and selectivity. This iterative process of design, synthesis, and testing allows for the refinement of lead compounds into clinical candidates. nih.gov

Applications Beyond Medicinal Chemistry

Use as Building Blocks and Intermediates in Organic Synthesis

N-(2-(Trifluoromethyl)phenyl)acetamide is recognized primarily as a chemical building block and a synthetic intermediate. bldpharm.combldpharm.com The presence of the trifluoromethyl group on the phenyl ring significantly influences the reactivity of the molecule, making it a useful precursor for the synthesis of more complex structures, particularly nitrogen-containing heterocycles. researchgate.netrsc.org

The introduction of a trifluoromethyl (CF3) group into organic molecules can profoundly alter their chemical and physical properties. researchgate.net Consequently, methods for synthesizing trifluoromethylated compounds are in high demand. This compound and its derivatives serve as key starting materials in this context. For instance, related structures like benzylic N-trifluoroacetamides are used as intermediates in the scalable synthesis of trifluoromethylated imidazo-fused N-heterocycles. researchgate.net

Research has demonstrated the utility of similar trifluoromethylated anilides in constructing a variety of molecular frameworks. The table below summarizes examples of reactions where related acetamide (B32628) structures are used as synthetic intermediates.

| Precursor/Intermediate | Reaction Type | Product Class | Ref. |

| Benzylic N-trifluoroacetamides | Dehydrative Cyclization | Imidazo-fused N-heterocycles | researchgate.net |

| 2-Cyano-N-[3-(trifluoromethyl)phenyl]acetamide | Intermediate in multi-step synthesis | Dihydroorotate dehydrogenase (DHO-DHase) inhibitors (e.g., Teriflunomide) | |

| Aromatic imines (general class) | [2+2] Cycloaddition with ketenes | β-lactams (Staudinger synthesis) | wikipedia.org |

| Aromatic imines (general class) | Imine Diels-Alder reaction | Tetrahydropyridines | wikipedia.org |

These examples highlight the role of the trifluoromethyl-substituted anilide motif as a versatile platform for accessing diverse and valuable chemical entities. The stability and reactivity of these building blocks make them essential tools for chemists in various fields.

Applications in Material Science Research (e.g., polymers, OLEDs)

The unique electronic and photophysical properties imparted by the trifluoromethyl group have led to its incorporation into advanced materials, including polymers, dyes, and liquid crystals. nih.gov While extensive research on this compound itself in material science is not widely documented, related molecular structures are actively being investigated for applications in optoelectronics.

A notable area of research is in Organic Light-Emitting Diodes (OLEDs). The performance of an OLED is highly dependent on the molecular structure of the organic materials used in its emissive layer. Research has shown that incorporating trifluoromethylphenyl groups into the structure of emitter molecules can tune their electronic properties. For example, an OLED device was constructed using a complex acceptor molecule built upon a 3-(trifluoromethyl)phenyl decorated phenazine, which exhibited yellow-to-orange emission with a maximum external quantum efficiency (EQE) of 12%. chemrxiv.org This demonstrates the potential of the trifluoromethylphenyl moiety in developing efficient emitters for next-generation displays.

Furthermore, chemical suppliers that produce this compound also list materials for polymer science and OLEDs, suggesting a link between this class of compounds and material applications. bldpharm.com While direct polymerization or use in OLEDs of this compound is not specified, its structural features are relevant to the design of new functional materials.

Future Perspectives and Research Directions for N 2 Trifluoromethyl Phenyl Acetamide

Emerging Research Areas and Unexplored Potential in Therapeutic Development

While N-(2-(trifluoromethyl)phenyl)acetamide itself is primarily a synthetic intermediate, its core structure is a key component in various pharmacologically active molecules. The future for this chemical moiety lies in its application as a building block for novel therapeutics targeting a wide range of diseases.

Oncology: A significant area of research involves the incorporation of the this compound scaffold into kinase inhibitors. nih.govnih.gov For instance, derivatives have been developed as potent and selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.govresearchgate.net Future research could focus on modifying this scaffold to target other kinases implicated in cancer, such as those resistant to current therapies. The discovery of a derivative, CHMFL-KIT-64, as a potent inhibitor against a broad spectrum of c-KIT kinase mutants in gastrointestinal stromal tumors highlights the potential of this scaffold in overcoming drug resistance. nih.gov Further exploration could involve developing derivatives that induce apoptosis (programmed cell death) in cancer cells through pathways like caspase activation, a strategy that has shown promise with similar acetamide (B32628) structures. nih.gov

Inflammatory and Autoimmune Diseases: The acetamide structure is a known feature in many anti-inflammatory agents. archivepp.com There is considerable potential in designing novel this compound derivatives as selective inhibitors of inflammatory mediators. Research could be directed towards developing antagonists for receptors like P2Y14, which are involved in inflammation. researchgate.net By modifying the core structure, it may be possible to create compounds with high specificity, potentially leading to treatments for conditions like rheumatoid arthritis and other autoimmune disorders with fewer side effects than existing therapies.

Anticoagulant Therapy: Recent studies have identified N-phenyl-2-(phenyl-amino) acetamide derivatives as having a remarkable affinity for Factor VIIa, a key enzyme in the blood coagulation cascade. ijper.org This opens a promising avenue for developing novel oral anticoagulants based on the this compound scaffold. Future work could focus on optimizing these derivatives to enhance their inhibitory activity and pharmacokinetic profiles for the treatment and prevention of thrombotic disorders. ijper.org

Development of New this compound Derivatives with Enhanced Pharmacological Profiles

The development of new derivatives is central to unlocking the full therapeutic potential of the this compound scaffold. Medicinal chemists can systematically modify the structure to improve potency, selectivity, and metabolic stability.

Structure-Activity Relationship (SAR) Studies: A primary focus will be on extensive SAR studies. This involves synthesizing a library of related compounds by making small, targeted changes to the molecule—for example, by adding or altering substituent groups on the phenyl ring or modifying the acetamide linker. These studies help to identify which parts of the molecule are essential for its biological activity. For example, research on related acetamide derivatives has shown that the size and nature of substituents are crucial for COX-2 inhibitory potency and selectivity. archivepp.com

Pharmacokinetic Optimization: A key challenge in drug development is ensuring the compound has favorable ADME (absorption, distribution, metabolism, and excretion) properties. The trifluoromethyl group often enhances metabolic stability and membrane permeability. Future research will focus on further modifications to the this compound core to improve characteristics like aqueous solubility and bioavailability, which are critical for oral drug delivery. nih.govresearchgate.net For instance, the development of a P2Y14R antagonist with dramatically improved aqueous solubility and metabolic stability was achieved through the creation of derivative compounds. researchgate.net

Fragment-Based Drug Discovery (FBDD): The this compound structure can be used as a starting fragment in FBDD. researchgate.net This approach involves identifying small chemical fragments that bind weakly to a biological target and then growing or combining them to produce a lead compound with higher affinity. This method can accelerate the discovery of novel drug candidates by exploring chemical space more efficiently. researchgate.net

Collaborative Research Initiatives and Translational Pathways in Drug Discovery

Advancing novel compounds from the laboratory to the clinic is a complex, multi-stage process that necessitates strong collaboration between different sectors.

Academia-Industry Partnerships: The initial discovery of biologically active scaffolds like this compound often occurs in academic laboratories. However, these institutions may lack the resources for full-scale drug development. schrodinger.com Collaborative initiatives between academic researchers and pharmaceutical companies are crucial. These partnerships can leverage the innovative research from academia and the drug development expertise and infrastructure of industry to accelerate the translation of promising discoveries into viable drug candidates. schrodinger.com

Interdisciplinary Consortia: The journey of a drug from concept to market requires a wide range of expertise, including medicinal chemistry, pharmacology, toxicology, and clinical medicine. The formation of interdisciplinary research consortia can bring together experts from these diverse fields. Such collaborations foster a more integrated and efficient approach to drug discovery, overcoming challenges that a single research group might not be able to address alone. For example, the discovery of potent FLT3 inhibitors involved a collaboration between multiple university departments, research institutes, and hospitals. nih.gov